Cas no 86483-43-4 (4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one)

4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
- 4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone
- 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one
- pyridazinone,2-47
- D93178
- BDBM33360
- 86483-43-4
- DTXSID00379203
- AKOS024292111
- FT-0617158
- 4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one
- CHEMBL596104
- AS-77515
- pyridazinone, 2-47
- MFCD00067796
- J-514076
- DB-028646
-
- MDL: MFCD00067796
- インチ: InChI=1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H
- InChIKey: UBKUOBNFCOTJAD-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 307.90800
- どういたいしつりょう: 307.907774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 32.7Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.66
- ふってん: 396.1°C at 760 mmHg
- フラッシュポイント: 193.3°C
- 屈折率: 1.67
- PSA: 34.89000
- LogP: 3.84610
- ようかいせい: 未確定
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one セキュリティ情報
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: S22; S24/25
- リスク用語:R23/24/25
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25651-5g |
4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone, 97% |
86483-43-4 | 97% | 5g |
¥3479.00 | 2023-03-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25651-1g |
4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone, 97% |
86483-43-4 | 97% | 1g |
¥875.00 | 2023-03-16 | |
Aaron | AR003L6H-1g |
4,5-Dichloro-2-(3,5-Dichlorophenyl)-2,3-dihydropyridazin-3-one |
86483-43-4 | 95% | 1g |
$347.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619133-1g |
4,5-Dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 98% | 1g |
¥3200.00 | 2024-04-28 | |
1PlusChem | 1P003KY5-1g |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 1g |
$353.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1014579-1g |
4,5-DICHLORO-2-(3,5-DICHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE |
86483-43-4 | 95% | 1g |
$345 | 2025-03-01 | |
Chemenu | CM303232-1g |
4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 97% | 1g |
$318 | 2023-03-07 | |
A2B Chem LLC | AB66317-1g |
4,5-Dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 95% | 1g |
$749.00 | 2024-04-19 | |
A2B Chem LLC | AB66317-5g |
4,5-Dichloro-2-(3,5-dichlorophenyl)pyridazin-3(2H)-one |
86483-43-4 | 95% | 5g |
$2599.00 | 2024-04-19 | |
Aaron | AR003L6H-250mg |
4,5-Dichloro-2-(3,5-Dichlorophenyl)-2,3-dihydropyridazin-3-one |
86483-43-4 | 95% | 250mg |
$156.00 | 2025-02-10 |
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-oneに関する追加情報
Chemical Profile of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 86483-43-4)
4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by a pyridazine core substituted with chloro and phenyl groups, positions it as a versatile scaffold for developing novel bioactive molecules. This compound has garnered attention due to its potential pharmacological properties, which are being explored in various preclinical and clinical studies.
The chemical identity of this substance is defined by its CAS number, 86483-43-4, which distinguishes it within the vast repository of chemical compounds. The presence of multiple chlorine atoms and a phenyl ring at specific positions enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The structural features of the molecule allow for precise tuning of its pharmacokinetic properties, which is crucial for optimizing therapeutic efficacy.
In the realm of medicinal chemistry, the synthesis of derivatives from 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been a focal point. Researchers have employed various synthetic strategies to modify its core structure while retaining its bioactivity. For instance, replacing one of the chlorine atoms with a hydroxyl group has been shown to enhance solubility and reduce toxicity in vitro. Such modifications are critical for advancing candidates toward clinical development.
The pharmacological profile of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been investigated in several preclinical models. Initial studies indicate that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in conditions such as arthritis and neurodegenerative diseases. Additionally, its interaction with cytochrome P450 enzymes suggests potential applications in drug metabolism research.
One of the most compelling aspects of this compound is its ability to cross biological membranes due to its lipophilic nature. This characteristic is essential for drugs intended to reach intracellular targets. Researchers are exploring ways to leverage this property to enhance drug delivery systems, such as nanoparticles or liposomes, which could improve therapeutic outcomes.
The synthesis of 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent methodologies have focused on green chemistry principles to minimize waste and energy consumption. Catalytic processes have been particularly effective in streamlining the synthetic route while maintaining scalability for industrial production.
As interest in targeted therapies grows, compounds like 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one are being evaluated for their potential in personalized medicine. By understanding how individual genetic variations influence drug response, researchers can identify patient populations that would benefit most from treatments incorporating this molecule.
The regulatory landscape for novel pharmaceuticals continues to evolve, necessitating rigorous testing to ensure safety and efficacy before human use. Current studies on 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one are aimed at generating comprehensive toxicological data to support future clinical trials. This includes assessments of acute toxicity, chronic exposure effects, and potential long-term health impacts.
Collaborations between academic institutions and pharmaceutical companies have accelerated the development pipeline for compounds such as 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. These partnerships allow for shared resources and expertise across disciplines like organic synthesis، pharmacology,and biotechnology,fostering innovation in drug discovery.
The future prospects for 4,5-Dichloro - 2 - ( 35-Dich loroph en y l) - 23-Dih ydro py rid azin - 3 - one remain promising as new research emerges. Ongoing investigations into its mechanisms of action and potential therapeutic applications will likely expand its role in addressing unmet medical needs. The compound exemplifies how structural diversity can lead to novel pharmacological solutions,driving progress in medicinal chemistry.
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